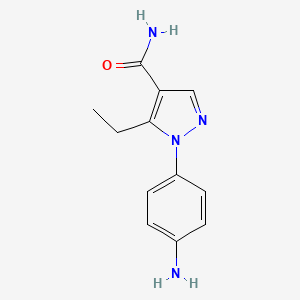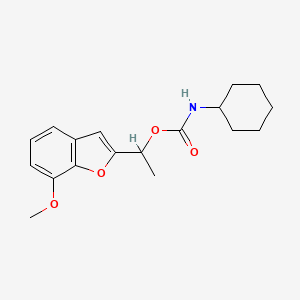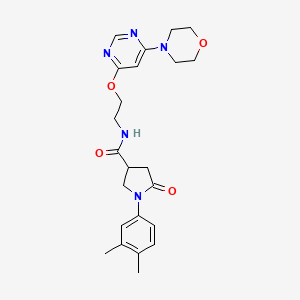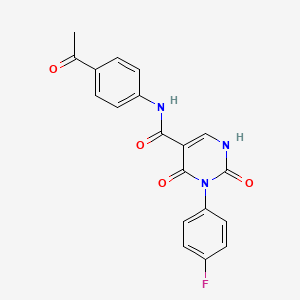![molecular formula C13H22ClNO B2459163 Spiro[Adamantan-2,2'-morpholin];Hydrochlorid CAS No. 2305252-92-8](/img/structure/B2459163.png)
Spiro[Adamantan-2,2'-morpholin];Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,2’-morpholine];hydrochloride is a chemical compound characterized by a spiro linkage between an adamantane and a morpholine ring. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,2’-morpholine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Wirkmechanismus
Target of Action
The primary targets of Spiro[adamantane-2,2’-morpholine];hydrochloride are currently unknown. The compound is structurally related to adamantane, a class of compounds known to interact with various targets, including viral proteins and receptors in the central nervous system . .
Mode of Action
Related compounds such as amantadine, an adamantane derivative, are known to increase dopamine release in the brain, suggesting a potential interaction with dopaminergic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,2’-morpholine];hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of microwave-assisted multicomponent reactions, which have been shown to accelerate reaction rates and improve yields . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro[adamantane-2,2’-morpholine];hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,2’-morpholine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclohexane-1,2’-morpholine]
- Spiro[adamantane-2,2’-pyrrolidine]
- Spiro[adamantane-2,2’-piperidine]
Uniqueness
Spiro[adamantane-2,2’-morpholine];hydrochloride is unique due to its spiro linkage and the presence of both adamantane and morpholine rings. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
spiro[adamantane-2,2'-morpholine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZKERMWVYOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459086.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)



